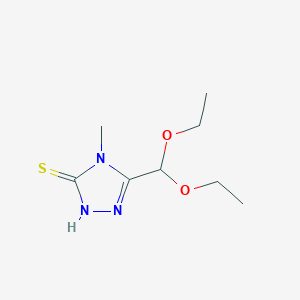
5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry and medicine. The 1,2,4-triazole nucleus is a versatile scaffold that can be modified to produce compounds with a wide array of properties and functions.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, as seen in the synthesis of the basic nucleus 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, which was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are related to the triazole family, involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . These methods highlight the importance of cyclization and substitution reactions in the synthesis of triazole derivatives.
Molecular Structure Analysis
The crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, reveals a triclinic system with specific dihedral angles between the triazole rings and the benzene ring . This information is crucial for understanding the three-dimensional arrangement of atoms in triazole derivatives and can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be inferred from the synthesis of various substituted triazoles. For instance, the alkylation of 3-(methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with different alkylating agents leads to the formation of S-alkylated triazole derivatives with anti-inflammatory activity . This suggests that the triazole nucleus in 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol could potentially undergo similar reactions, allowing for the introduction of various functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be diverse. For example, the compound 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione has been studied for its photophysical properties, revealing significant nonlinear optical properties that surpass those of urea, a commercial NLO material . This suggests that 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol may also exhibit interesting optical properties, which could be explored for potential applications in materials science.
Aplicaciones Científicas De Investigación
DNA Methylation Inhibition
4-Substituted 4H-1,2,4-triazole-3-thiol derivatives, structurally similar to 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, have been synthesized and studied for their anti-tumor activity and effects on the methylation level of tumor DNA. These derivatives exhibit potential in DNA methylation inhibition, an important area in cancer research (Hovsepyan et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives including 4H-1,2,4-triazole-3-thiol compounds have been investigated as corrosion inhibitors for metals. These studies suggest that such derivatives can efficiently protect metals like steel and copper from corrosion in various environments, indicating their potential application in industrial settings (Yadav et al., 2013), (Chauhan et al., 2019).
Insecticidal Activity
Research on tetrazole-linked triazole derivatives, including those structurally related to 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has shown significant insecticidal activity against certain pests. This points to their potential use in developing new insecticides (Maddila et al., 2015).
Antimicrobial Activity
Derivatives of 1,2,4-triazole, similar to the compound , have been synthesized and tested for their antimicrobial properties. These studies indicate potential applications in developing new antimicrobial agents for medical and industrial purposes (Karrouchi et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(diethoxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-4-12-7(13-5-2)6-9-10-8(14)11(6)3/h7H,4-5H2,1-3H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDRIWPFGHMLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NNC(=S)N1C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B3010313.png)
![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3010314.png)
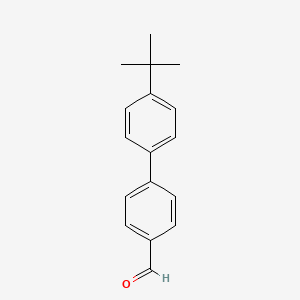
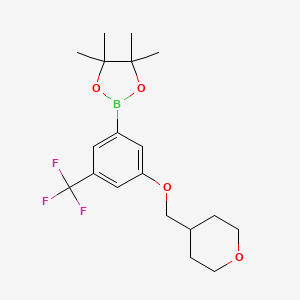
![2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010319.png)
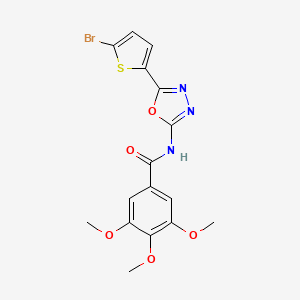
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3010321.png)

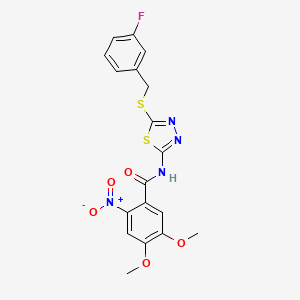
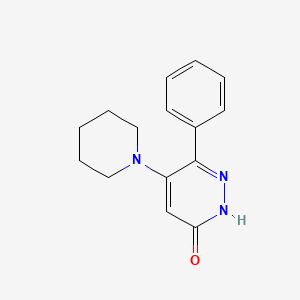
![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)
![{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B3010332.png)
